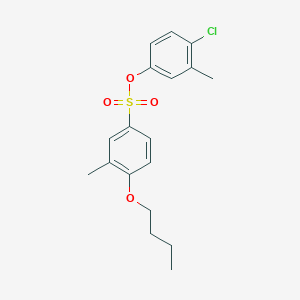

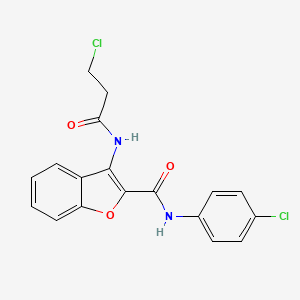

![molecular formula C12H12BrNO2 B2983990 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone CAS No. 1854622-91-5](/img/structure/B2983990.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” has a similar structure . It has a molecular weight of 129.16 and is an oil at room temperature . Another related compound is “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” with a molecular weight of 99.13 .

Synthesis Analysis

While specific synthesis methods for “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone” were not found, there are studies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This might provide some insights into potential synthesis routes.Molecular Structure Analysis

The InChI code for “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . For “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE”, the InChI code is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 .Physical and Chemical Properties Analysis

“{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is an oil at room temperature and should be stored at 4°C . “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” is a yellow to brown liquid and should be stored at 2-8°C .Scientific Research Applications

Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Research demonstrates the synthesis of 3,4-fused bicyclic β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a novel approach to cis-azetidin-2-ones conversion (Leemans et al., 2010). Another study presents a stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, offering an alternative preparation method for such compounds (Mollet et al., 2012).

Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been developed, paving the way for synthesizing backbone-constrained analogues of γ-amino butyric acid (GABA), potentially impacting drug design for compounds like baclofen and pregabalin (Garsi et al., 2022).

Novel β-Lactamase Inhibitors from Clavulanic Acid

The preparation and chemical reactions of novel β-lactamase inhibitors derived from clavulanic acid have been explored, indicating the potential of such compounds in combating antibiotic resistance (Hunt & Zomaya, 1982).

Arene Hydrogenation/Transannulation: Creation of 7-Azabicyclo[2.2.1]heptane Derivatives

The stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2 showcases the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure, leading to 7-azabicyclo[2.2.1]heptane derivatives (Longobardi et al., 2015). This process highlights the compound's utility in creating structurally complex bicyclic frameworks.

Safety and Hazards

Properties

IUPAC Name |

(3-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBFFRQCJYABEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2983911.png)

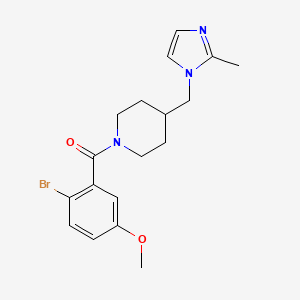

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)

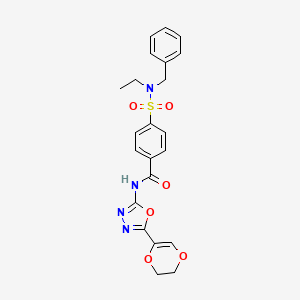

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)

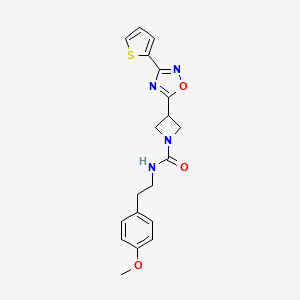

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)